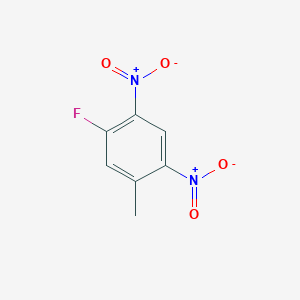

2,4-Dinitro-5-fluorotoluene

描述

2,4-Dinitro-5-fluorotoluene is an aromatic compound with the molecular formula C7H5FN2O4. It is characterized by the presence of a fluorine atom, a methyl group, and two nitro groups attached to a benzene ring. This compound is known for its applications in various fields, including organic synthesis and analytical chemistry.

准备方法

The synthesis of 2,4-Dinitro-5-fluorotoluene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1-fluoro-5-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

化学反应分析

2,4-Dinitro-5-fluorotoluene undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution (S_NAr): This compound can react with nucleophiles such as hydroxide ions or amines, leading to the substitution of the fluorine atom.

Reduction: The nitro groups in this compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.

Electrophilic Aromatic Substitution: Although less common due to the electron-withdrawing nature of the nitro groups, further substitution reactions can occur under specific conditions.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

2,4-Dinitro-5-fluorotoluene serves as an important intermediate in the synthesis of various nitrogen-containing and fluorine-containing compounds. Its structure allows for the introduction of functional groups that are pivotal in creating complex organic molecules. This compound is particularly useful in the synthesis of pharmaceuticals and agrochemicals, where specific reactivity patterns are required .

Dyes and Pigments Production

The compound is extensively utilized in the manufacturing of dyes and pigments. It contributes to the development of a wide range of colorants used in textiles, plastics, and coatings. The nitro and fluorine substituents enhance the color properties and stability of these dyes, making them suitable for various applications .

Pharmaceutical Applications

Potential Therapeutic Uses

Research indicates that this compound may have applications in drug synthesis. It can be involved in creating compounds that modulate biological pathways relevant to treating diseases. For instance, its derivatives have been explored for their potential use in treating conditions related to cystic fibrosis by acting as modulators of epithelial sodium channels .

Case Study 1: Synthesis of Bioactive Compounds

A study highlighted the use of this compound as a precursor in synthesizing bioactive compounds with therapeutic potential. Researchers successfully synthesized derivatives that showed promise in modulating cellular pathways associated with metabolic diseases .

Case Study 2: Development of Colorants

In another case, this compound was used to create a new line of environmentally friendly dyes. The study demonstrated that these dyes exhibited excellent lightfastness and washfastness properties compared to traditional dyes, thus enhancing their commercial viability .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Intermediate for nitrogen and fluorine-containing compounds; essential for pharmaceutical synthesis. |

| Dyes and Pigments | Used in producing stable colorants for textiles and coatings. |

| Pharmaceuticals | Potential use in drug synthesis; research ongoing for therapeutic applications. |

作用机制

The primary mechanism of action for 2,4-Dinitro-5-fluorotoluene involves nucleophilic aromatic substitution. The electron-withdrawing nitro groups activate the benzene ring towards nucleophilic attack, facilitating the displacement of the fluorine atom by nucleophiles. This reaction proceeds through the formation of a negatively charged intermediate, which is stabilized by the nitro groups .

相似化合物的比较

2,4-Dinitro-5-fluorotoluene can be compared with other similar compounds such as:

1-Fluoro-2,4-dinitrobenzene:

1-Chloro-2,4-dinitrobenzene: Similar in structure but with a chlorine atom instead of fluorine, this compound is used in various chemical reactions and has different reactivity patterns due to the difference in electronegativity between chlorine and fluorine.

The uniqueness of this compound lies in its specific substitution pattern and the presence of a methyl group, which can influence its reactivity and applications in organic synthesis.

生物活性

2,4-Dinitro-5-fluorotoluene (DNFT) is a compound of significant interest in medicinal chemistry due to its biological activities, particularly in cancer research. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of DNFT, focusing on its mechanisms, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

DNFT is characterized by the presence of two nitro groups and a fluorine atom attached to a toluene backbone. Its molecular formula is C₇H₅F₂N₂O₄, and it exhibits properties typical of nitroaromatic compounds, including potential reactivity with cellular nucleophiles.

Research has demonstrated that DNFT induces cytotoxic effects primarily through the activation of stress response pathways. In particular, it activates the c-Jun N-terminal kinase (JNK) pathway, which is crucial for mediating apoptosis in cancer cells. The activation of this pathway leads to increased reactive oxygen species (ROS) production and subsequent cell death in non-small cell lung cancer (NSCLC) models .

Table 1: Summary of Biological Effects of DNFT

Efficacy Against Cancer Cell Lines

In vitro studies have shown that DNFT exhibits potent antiproliferative activity across a range of NSCLC cell lines. The compound's effectiveness is quantified by its IC₅₀ values, which indicate the concentration required to inhibit cell growth by 50%. Notably, certain cell lines demonstrated high sensitivity to DNFT, comparable to that observed in leukemia and multiple myeloma cells .

Case Study: NSCLC Cell Line Sensitivity

A study evaluated the growth-inhibitory activities of DNFT against three sensitive NSCLC cell lines (H1703, H441, H1373) and two less sensitive lines (H2122, H1944). The results indicated that while all tested lines were affected by DNFT, the degree of inhibition varied significantly based on the specific cellular context .

Structure-Activity Relationship (SAR)

The biological activity of DNFT can be influenced by its structural modifications. Research has indicated that substituents at various positions on the aromatic ring can enhance or diminish its reactivity and efficacy. For instance, modifications that increase electron density at the diazeniumdiolate moiety have been shown to affect the compound's stability and reactivity with glutathione (GSH), which plays a critical role in mediating oxidative stress responses in cells .

属性

IUPAC Name |

1-fluoro-5-methyl-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O4/c1-4-2-5(8)7(10(13)14)3-6(4)9(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIMRMOSIVTUAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334433 | |

| Record name | 1-fluoro-5-methyl-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-01-9 | |

| Record name | 1-fluoro-5-methyl-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-FLUORO-5-METHYL-2,4-DINITROBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。